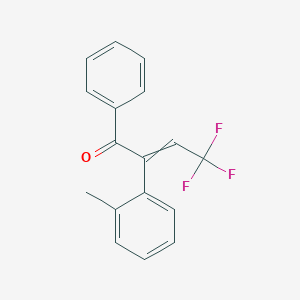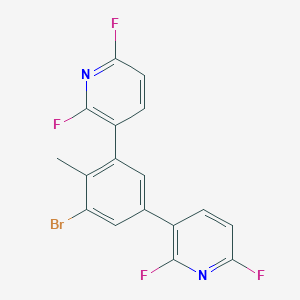
3,3'-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) is a complex organic compound that features a brominated phenylene core with two difluoropyridine groups attached
Méthodes De Préparation
The synthesis of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) typically involves multiple steps, starting with the bromination of a methyl-substituted phenylene compound. This is followed by the introduction of difluoropyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the phenylene core can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like DMF, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) involves its interaction with molecular targets through its brominated phenylene core and difluoropyridine groups. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) include other brominated phenylene derivatives and difluoropyridine compounds. What sets this compound apart is the combination of both brominated phenylene and difluoropyridine groups, which imparts unique chemical and physical properties. Some similar compounds include:
- 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(trimethylsilane)
- 2-Bromo-5-methyl-1,3,4-thiadiazole
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Propriétés
Numéro CAS |
919288-42-9 |
|---|---|
Formule moléculaire |
C17H9BrF4N2 |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
3-[3-bromo-5-(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C17H9BrF4N2/c1-8-12(11-3-5-15(20)24-17(11)22)6-9(7-13(8)18)10-2-4-14(19)23-16(10)21/h2-7H,1H3 |
Clé InChI |
LBYPYZITKSCMPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


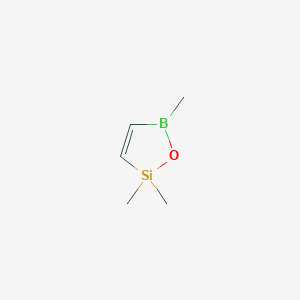
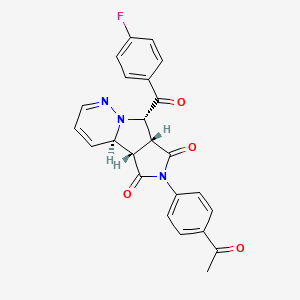
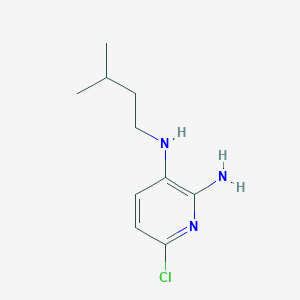

![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
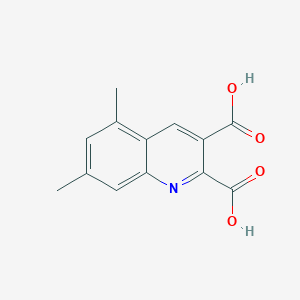
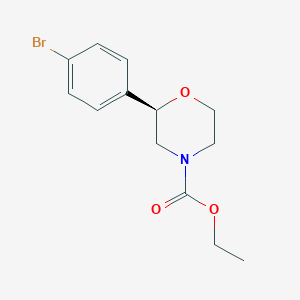

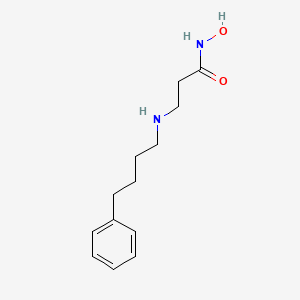
amine](/img/structure/B12632979.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
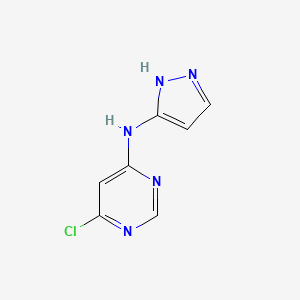
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
